Benzyloxy carbonyl-PEG3-NHS ester is a specialized compound utilized primarily in biochemistry and pharmaceutical research. It is classified as a polyethylene glycol derivative that incorporates a benzyl protecting group and an N-hydroxysuccinimide ester. This compound is particularly valuable for its ability to modify biomolecules, such as proteins and peptides, by facilitating the attachment of polyethylene glycol chains through a stable and reactive intermediate.
Benzyloxy carbonyl-PEG3-NHS ester falls under the category of chemical linkers, specifically designed for use in the synthesis of antibody-drug conjugates and other bioconjugates. It is classified as a non-cleavable linker due to its stable structure, which allows for prolonged interaction with target biomolecules .
The synthesis of benzyloxy carbonyl-PEG3-NHS ester typically involves the reaction of polyethylene glycol with an appropriate benzyl protecting group and N-hydroxysuccinimide. The general synthetic route includes the following steps:
The synthesis may require specific solvents (such as dimethylformamide or dichloromethane) and reagents (like diisopropylethylamine) to facilitate the reaction conditions. Reaction temperatures are typically maintained at room temperature or slightly elevated to optimize yield .
The molecular structure of benzyloxy carbonyl-PEG3-NHS ester can be represented by its chemical formula . Its structural characteristics include:
The structural representation can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 437.5 g/mol |
CAS Number | 2100306-68-9 |
Purity | ≥95% |
Benzyloxy carbonyl-PEG3-NHS ester primarily reacts with primary amines present in proteins or other biomolecules. This reaction occurs through nucleophilic attack by the amine on the NHS ester, leading to the formation of stable amide bonds.
The reaction mechanism involves:
The mechanism by which benzyloxy carbonyl-PEG3-NHS ester exerts its action involves:
Studies have demonstrated that PEGylation can significantly increase the half-life of therapeutic proteins in circulation, thereby improving their efficacy .
Benzyloxy carbonyl-PEG3-NHS ester appears as a solid powder under standard conditions. It should be stored in a dry, dark environment at -20 °C to maintain its stability over time.
Key chemical properties include:
Benzyloxy carbonyl-PEG3-NHS ester has several scientific uses, including:
Benzyloxy carbonyl-PEG3-NHS ester (CAS 2100306-68-9) is a specialized heterobifunctional crosslinker with the molecular formula C₂₁H₂₇NO₉ and a molecular weight of 437.5 g/mol [2] [3]. This compound features three distinct structural components that define its chemical behavior: (1) An N-hydroxysuccinimide (NHS) ester at one terminus, which reacts efficiently with primary amine groups (-NH₂) to form stable amide bonds; (2) A triethylene glycol (PEG3) spacer comprising three repeating ethylene oxide units that provides hydrophilicity and molecular flexibility; and (3) A benzyloxycarbonyl (Cbz) protecting group at the opposite terminus that can be selectively removed under specific conditions [1] [8]. The benzyl protecting group serves as a protective moiety for amines, requiring removal via hydrogenolysis for subsequent functionalization [1] [9]. The PEG spacer significantly enhances water solubility, a critical advantage for biological applications requiring aqueous compatibility [1] [5].
Table 1: Key Structural Characteristics of Benzyloxy Carbonyl-PEG3-NHS Ester
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₂₁H₂₇NO₉ | Defines elemental composition |
Molecular Weight | 437.5 g/mol [2] | Impacts diffusion kinetics |
CAS Number | 2100306-68-9 [2] [3] | Unique chemical identifier |
Reactive Group (Terminus A) | NHS ester | Reacts with primary amines |
Protective Group (Terminus B) | Benzyloxycarbonyl (Cbz) | Protects amines; removable via hydrogenolysis |
Spacer | Triethylene glycol (PEG3) | Enhances solubility; reduces steric hindrance |
Purity | ≥98% [2] | Critical for reproducible conjugation efficiency |
Storage Conditions | -20°C [2] [4] | Maintains stability and reactivity |
The development of benzyloxy carbonyl-PEG3-NHS ester represents a significant milestone in the evolution of orthogonally protected linkers that address complex bioconjugation challenges. Early bioconjugation chemistry primarily employed homobifunctional crosslinkers with identical reactive groups at both ends, which often resulted in heterogeneous products and uncontrolled polymerization [9]. The introduction of heterobifunctional linkers with two distinct reactive groups enabled sequential conjugation reactions, significantly improving reaction control and product uniformity [8]. Within this category, PEG-based linkers emerged as particularly valuable due to their ability to enhance aqueous solubility of hydrophobic payloads and reduce steric interference during molecular recognition events [1] [5].
The incorporation of cleavable protecting groups represented another critical advancement. Benzyl-based protection, exemplified in benzyloxy carbonyl-PEG3-NHS ester, allows chemoselective deprotection through catalytic hydrogenolysis using palladium catalysts under mild conditions [1] [9]. This orthogonality enables multi-step bioconjugation strategies where the NHS ester is first reacted with a primary amine-containing molecule (e.g., a protein lysine residue), followed by removal of the benzyl group to liberate a free amine for subsequent conjugation [8] [10]. The PEG3 spacer length specifically optimizes the balance between solubility enhancement and minimal linker length, which is crucial for maintaining the bioactivity of conjugated therapeutic molecules [5] [9].
Table 2: Evolution of Key Features in PEG-Based Linkers
Generation | Key Characteristics | Limitations | Advancements in Benzyloxy Carbonyl-PEG3-NHS Ester |
---|---|---|---|
First-Generation | Homobifunctional; No solubility modifiers | Polymerization issues; poor solubility | Heterobifunctional design; PEG spacer implementation |
Second-Generation | Heterobifunctional; Minimal protection strategies | Limited orthogonality for sequential reactions | Orthogonal benzyl protection allowing controlled deprotection |
Third-Generation | Protected linkers with short spacers | Compromised solubility; steric hindrance | Optimized PEG3 length balancing solubility and distance |
Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics
The compound has become indispensable in constructing antibody-drug conjugates (ADCs) where precise targeting is paramount. Its NHS ester forms stable amide bonds with lysine residues on antibodies, while the protected terminus allows for subsequent drug molecule attachment following deprotection [5] [10]. The PEG spacer plays a dual role: it significantly increases water solubility of hydrophobic cytotoxic drugs and creates a physicochemical buffer that minimizes the impact of conjugated drugs on antibody binding affinity [1] [5]. This linker architecture enables the creation of homogeneous ADC products with controlled drug-to-antibody ratios (DAR), a critical factor for maintaining therapeutic efficacy while reducing off-target toxicity [10].
PROTACs (Proteolysis Targeting Chimeras)
Benzyloxy carbonyl-PEG3-NHS ester serves as a crucial building block in PROTAC synthesis, where it connects E3 ubiquitin ligase ligands to target protein binders [3]. The PEG3 spacer in these bifunctional molecules provides optimal distance and flexibility between the two functional domains, facilitating the formation of a productive ternary complex essential for targeted protein degradation [3]. The benzyl protecting group enables sequential conjugation strategies, allowing synthetic access to complex PROTAC architectures with precise spatial orientation of functional components [3] [8].
Enhanced Drug Delivery and Solubility
The triethylene glycol spacer fundamentally alters the physicochemical behavior of conjugated molecules. By introducing strong hydrophilic character, it counteracts the hydrophobicity of many therapeutic compounds, thereby improving their bioavailability and pharmacokinetic profiles [1] [9]. This solubility enhancement is particularly valuable for drug delivery systems involving poorly soluble anticancer agents, imaging probes, and peptide therapeutics [5]. Additionally, the PEG spacer reduces steric hindrance during molecular recognition events, ensuring that conjugated targeting moieties (e.g., antibodies, folates) retain their binding capabilities [5] [6].
Bioconjugation and Diagnostic Applications
In diagnostic applications, benzyloxy carbonyl-PEG3-NHS ester enables the creation of stable immunoconjugates for imaging and detection. Its NHS ester efficiently conjugates with amine-containing reporter molecules (e.g., fluorescent dyes, enzymes), while the protected terminus allows for subsequent attachment to targeting vectors [5] [10]. The resulting conjugates demonstrate enhanced stability and reduced nonspecific binding compared to those created with non-PEGylated linkers. Furthermore, the compound facilitates the development of peptide-based vaccines where antigenic peptides require conjugation to carrier proteins without compromising their immunogenic epitopes [5]. The PEG spacer ensures optimal presentation of these epitopes to immune cells.
Table 3: Comparative Analysis of Benzyl-Protected PEG Linkers in Bioconjugation
Linker Compound | Molecular Weight (g/mol) | PEG Units | Key Applications | Orthogonal Reactivity |
---|---|---|---|---|
Benzyloxy carbonyl-PEG3-NHS ester | 437.44 [3] | 3 | ADCs, PROTACs, diagnostic conjugates | NHS ester + Protected amine |
Benzyloxy carbonyl-PEG4-NHS ester | 481.50 [8] | 4 | Solubility-challenged payloads | NHS ester + Protected amine |
Benzyl-PEG4-acid | 312.36 [10] | 4 | Carbodiimide-mediated conjugations | Carboxylic acid + Benzyl protection |
Benzyloxy carbonyl-PEG3-acid | 340.37 [9] | 3 | Custom conjugation via activation chemistry | Carboxylic acid + Protected amine |
Benzyloxy carbonyl-PEG3-t-butyl ester | 396.48 [10] | 3 | Acid-labile protection strategies | t-Butyl ester + Protected amine |
The structural design of benzyloxy carbonyl-PEG3-NHS ester embodies key principles of modern bioconjugation chemistry: orthogonal reactivity, enhanced solubility, and controlled spatial separation. These features collectively address historical challenges in developing effective bioconjugates for therapeutic and diagnostic applications. As chemical biology continues to advance, the precise engineering of linker molecules—optimizing length, hydrophilicity, and protection strategies—remains fundamental to creating next-generation bioconjugates with improved targeting efficiency and therapeutic outcomes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7